molecular formula C7H9N3O B1475498 4-Amino-6-cyclopropylpyridazin-3-ol CAS No. 1890465-48-1

4-Amino-6-cyclopropylpyridazin-3-ol

Cat. No. B1475498
M. Wt: 151.17 g/mol
InChI Key: ILPHIDNUWYYLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-6-cyclopropylpyridazin-3-ol” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of pyridazine compounds, which include “4-Amino-6-cyclopropylpyridazin-3-ol”, involves various methods . These methods include the Lewis acid-mediated inverse electron demand Diels-Alder reaction, the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, and the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

The utility of 4-Amino-6-cyclopropylpyridazin-3-ol in scientific research primarily involves its role in the synthesis of complex molecules. A notable example is the ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles, leading to functionalized 3-aminopyridazines. This process, involving a nucleophile addition and subsequent ring opening and closure, highlights the compound's utility in generating aminopyridazines through creative synthetic routes (Rykowski, Wolińska, & Plas, 2000).

Furthermore, the development of synthetic strategies for a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl illustrates the adaptability of related aminopyridinol compounds in synthesizing agents with significant antiangiogenic and antitumor activities. This exemplifies the compound's relevance in creating new molecules with potential therapeutic applications (Kim et al., 2014).

Anticancer and Antitumor Activities

Compounds derived from or related to 4-Amino-6-cyclopropylpyridazin-3-ol have shown promise in anticancer research. The synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and their significant anticancer activities against different cancer cell lines underscore the potential of these compounds in cancer therapy. This demonstrates the molecule's role in developing cytotoxic agents targeting cancer cells (Saad & Moustafa, 2011).

Additionally, the antiangiogenic activities of 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, as well as their variants, further affirm the compound's utility in exploring new antiangiogenic agents. These studies suggest that modifications to the amino and amido groups can lead to compounds with enhanced antiangiogenic and antitumor properties, offering insights into the design of novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Lee et al., 2014).

properties

IUPAC Name

5-amino-3-cyclopropyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-3-6(4-1-2-4)9-10-7(5)11/h3-4H,1-2H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHIDNUWYYLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-cyclopropylpyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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